4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine involves several steps, starting from 4,4'-dimethyl-2,2'-bipyridine or its derivatives. A notable method involves the intermediacy of (trimethylsilyl)methyl-, bromomethyl-, and acetoxymethyl- derivatives, leading to an efficient synthesis of the target compound (Smith et al., 2000). This route is praised for its quickness and efficiency, allowing for the preparation of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine in good yields.
Molecular Structure Analysis
The molecular structure of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine is characterized by the presence of two hydroxymethyl groups attached to the 4,4' positions of a bipyridine ligand. This configuration imparts unique properties to the molecule, including its ability to form bifurcated hydrogen bonds with other molecules, as observed in its complexes (Zaman et al., 1999). The crystal structures of such complexes exhibit novel types of supramolecular synthons, demonstrating the ligand’s role in facilitating diverse molecular architectures.
Chemical Reactions and Properties
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine is a precursor to various chemically reactive derivatives and complexes. Its hydroxymethyl groups are reactive sites for further functionalization, allowing the synthesis of halomethyl bipyridine derivatives and their conversion into metal complexes through reactions with metal centers (Collins et al., 1999). These processes underscore the ligand's versatility in forming complexes with different functionalities and applications.
Scientific Research Applications
Synthesis of Bi-Functional Chelates : A study synthesized 4,4'-Dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine, an intermediate for the synthesis of bi-functional chelates, suggesting applications in solid phase (Li et al., 2010).
Coordination Studies : New mono- and bis-hydroxy substituted 4,4'-bis(dialkylaminostyryl)-2,2'-bipyridines were prepared, showing promising coordination studies with [Ru(DEAS-bpy) 2] 2+ (Bouder, Massiot, & Bozec, 1998).
Formation of Two-Dimensional Polymers : Intermolecular hydrogen bonding in 4,4'-bis(4-hydroxybutyl)-2,2'-bipyridine leads to the formation of two-dimensional polymers and asymmetric crystallization (Iyer et al., 2005).
Dye-Sensitized Solar Cells : A heteroleptic ruthenium complex with a heteroaromatic-4,4'-pi-conjugated 2,2'-bipyridine based sensitizer demonstrated 9.1% photovoltaic efficiency in dye-sensitized solar cells (Abbotto et al., 2008).
Catalysts for Asymmetric Reduction : C2 symmetric 2,2'-bipyridyl imidazolidinone and oxazaborolidine derivatives provide catalysts for asymmetric reduction of acetophenone with high enantiomeric excesses (Ward et al., 2002).
Liquid Crystal Formation : Hydrogen bonding between bipyridines and 4-pentoxybenzoic acid contributes to liquid crystallinity in mixtures, with smectic behavior attributed to the stabilization of layered structures arising from hydrogen-bonded catemer strands (Martinez-Felipe et al., 2016).
Photoelectrosynthesis Cells : Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes are essential for stable chemical binding on metal oxide surfaces in dye-sensitized photoelectrosynthesis cells (Norris et al., 2013).
Optoelectronic Applications : Organometallic networks based on 2,2'-bipyridine-containing poly(p-phenylene ethynylene)s show potential for optoelectronic applications (Kokil, Yao, & Weder, 2005).
properties
IUPAC Name |
[2-[4-(hydroxymethyl)pyridin-2-yl]pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-6,15-16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXGRDMHWYLJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C2=NC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457260 | |
Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
CAS RN |
109073-77-0 | |
Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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